molecular formula C22H19ClN4O2S B6551081 N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040639-84-6

N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Número de catálogo: B6551081
Número CAS: 1040639-84-6
Peso molecular: 438.9 g/mol
Clave InChI: YNYYCIRHPUUKBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

"N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide" (hereafter referred to as Compound A) is a pyrrolo[3,2-d]pyrimidine derivative characterized by a thioacetamide linker and a 3-chloro-2-methylphenyl substituent. This article provides a detailed comparison of Compound A with structurally and functionally related analogs, focusing on synthesis, physicochemical properties, and substituent-driven differences in activity.

Propiedades

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-13-16(23)9-6-10-17(13)25-18(28)12-30-22-26-19-15(14-7-4-3-5-8-14)11-24-20(19)21(29)27(22)2/h3-11,24H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYYCIRHPUUKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including cytotoxicity, enzyme inhibition, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure features a chloro-substituted aromatic ring and a pyrrolo-pyrimidine moiety, which are significant for its biological activity. The molecular formula is C23H20ClN3O2S2 with a molecular weight of 470.01 g/mol.

Cytotoxicity

Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Reference
MCF71.88 ± 0.11
HCT1160.39 ± 0.06
A3754.2
HepG2Not specified

These results indicate potent activity against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines.

Enzyme Inhibition

The compound has shown significant enzyme inhibition properties, particularly against carbonic anhydrase (CA) isoforms. The following table presents the IC50 values for enzyme inhibition:

Enzyme IC50 (nM) Selectivity
CA IX10.93 - 25.06High selectivity over CA II
CA II1.55 - 3.92Lower selectivity

This selectivity suggests potential applications in targeting specific cancer types while minimizing side effects associated with broader enzyme inhibition.

The mechanisms underlying the biological activity of N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide include:

  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells, evidenced by increased annexin V-FITC staining in MDA-MB-231 cells.
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the SubG1/G1 phase in HCT116 cells, suggesting a mechanism that prevents cell proliferation.
  • DNA Binding Interactions : Research indicates that compounds with similar structures exhibit DNA binding capabilities, which may contribute to their anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • MCF7 Cell Line Study : In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition compared to control groups.
  • HCT116 Xenograft Model : In vivo studies using HCT116 xenografts showed reduced tumor growth upon administration of the compound, supporting its potential as a therapeutic agent.

Comparación Con Compuestos Similares

Substituted Pyrrolo[3,2-d]pyrimidine Derivatives

  • Compound B ():
    • Structure: N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
    • Key Differences:
  • Phenyl substituent: 5-Fluoro-2-methylphenyl vs. 3-chloro-2-methylphenyl in Compound A.
  • Core modification : A 3-(3-methylbutyl) group replaces the 3-methyl group in Compound A , introducing steric bulk that may hinder target binding.
    • Implications: The fluoro substituent and alkyl chain extension could alter pharmacokinetic properties, such as CYP450-mediated metabolism and membrane permeability .

Benzothieno-Triazolo-Pyrimidine Derivatives ()

  • Compound C: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide. Key Differences:
  • Core structure: Benzothieno-triazolo-pyrimidine vs. pyrrolo-pyrimidine in Compound A.
  • Substituents : Lack of a methyl or chloro group on the phenyl ring.
    • Implications: The triazolo moiety may improve thermal stability but reduce solubility due to increased hydrophobicity .

Dihydropyrimidine and Chromeno-Pyrimidine Derivatives

Dihydropyrimidine-Based Analogues ()

  • Compound D : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
    • Key Differences:
  • Simplified core : 1,6-dihydropyrimidine lacks the fused pyrrole ring, reducing structural complexity.
  • Substituents : 2,3-Dichlorophenyl group introduces two electron-withdrawing Cl atoms, which may enhance oxidative stability but decrease solubility.
    • Physicochemical Data:
  • Melting point: 230°C (higher than typical pyrrolo-pyrimidines, suggesting stronger intermolecular forces).
  • NMR shifts: δ 12.50 (NH-3) and δ 10.10 (NHCO) indicate strong hydrogen bonding .

Chromeno-Pyrimidine Derivatives ()

  • Compound E: N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide. Key Differences:
  • Core structure: Chromeno-pyrimidine introduces a fused benzene ring, increasing planarity and rigidity.
  • Substituents: 4-Methoxyphenyl group provides electron-donating effects, which may improve solubility but reduce metabolic resistance. Implications: The chromeno system’s extended conjugation could enhance binding to aromatic-rich enzyme pockets .

Common Strategies

  • Pd-Catalyzed Cross-Coupling : Used in Compound A analogs (e.g., ) for introducing aryl/heteroaryl groups. Conditions include Pd₂(dba)₃/XantPhos and Cs₂CO₃ in DMF under microwave irradiation .
  • Thioacetamide Linkage : Synthesized via nucleophilic substitution (e.g., K₂CO₃ in acetone for Compound C ), with yields ranging from 68–80% .

Key Challenges

  • Regioselectivity : Pyrrolo-pyrimidine derivatives require precise control to avoid isomers, as seen in NMR analysis of related compounds ().
  • Purification : High melting points (e.g., 230°C for Compound D ) necessitate specialized crystallization techniques .

Solubility and Stability Trends

  • Electron-Withdrawing Groups (e.g., Cl in A and D ): Increase oxidative stability but reduce aqueous solubility.
  • Alkyl Chains (e.g., 3-methylbutyl in B ): Elevate logP, favoring membrane permeability but risking hepatotoxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.